(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone
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Description
The compound “(2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone” is a chemical compound with the molecular formula C14H12FNO2 . It is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Novel compounds such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone have been synthesized and characterized using techniques like FTIR, NMR, and mass spectrometry. These methods provide detailed structural elucidation essential for pharmaceutical research (FathimaShahana & Yardily, 2020).
Biological and Pharmacological Studies
Antitumor Activity : Compounds like 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone show distinct inhibition on the proliferation of various cancer cell lines, indicating potential in antitumor applications (Tang & Fu, 2018).
Molecular Docking Studies : Molecular docking studies have been carried out to understand the antibacterial and antiviral activities of related compounds, providing insights into their interaction with biological targets (Shahana & Yardily, 2020).
Chemical Properties and Theoretical Studies
Density Functional Theory (DFT) Calculations : DFT calculations are employed to analyze stability, charge transfer, and vibrational properties of such compounds, crucial for understanding their reactivity and interactions (Shahana & Yardily, 2020).
Electrochemical Synthesis : Electrochemical methods have been used to synthesize related compounds, indicating a potential pathway for the synthesis of (2-Amino-6-methoxyphenyl)(2-fluorophenyl)methanone derivatives (Largeron & Fleury, 1998).
HOMO-LUMO Studies : High Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) studies reveal insights into the electronic properties and reactivity of these compounds, vital for drug design (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(2-amino-6-methoxyphenyl)-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-12-8-4-7-11(16)13(12)14(17)9-5-2-3-6-10(9)15/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUYWJFUAGHFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C2=CC=CC=C2F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216094 |
Source
|
Record name | Methanone, (2-amino-6-methoxyphenyl)(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-13-1 |
Source
|
Record name | Methanone, (2-amino-6-methoxyphenyl)(2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-amino-6-methoxyphenyl)(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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